3-甲氧基酪氨酸

描述

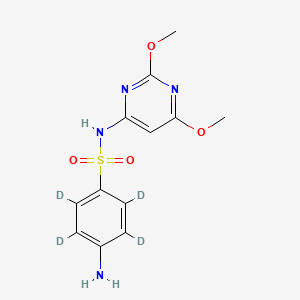

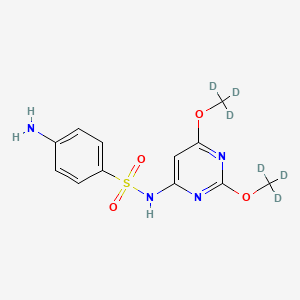

3-Methoxytyrosine is a derivative of tyrosine . It is one of the main biochemical markers for Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28) deficiency, an inborn error of metabolism that affects serotonin and dopamine biosynthesis . Patients are usually detected in infancy due to developmental delay, hypotonia, and extrapyramidal movements .

Synthesis Analysis

3-Methoxytyrosine is an active metabolite of L-DOPA . It is formed from L-DOPA via O-methylation by catechol-O-methyltransferase (COMT) .Molecular Structure Analysis

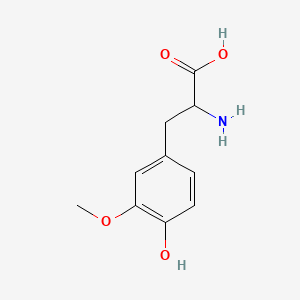

The molecular formula of 3-Methoxytyrosine is C10H13NO4 . The IUPAC name is 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid . The InChI is InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14) .Chemical Reactions Analysis

The major extracellular metabolite of dopamine, 3-methoxytyramine (3-MT), can induce behavioral effects in a dopamine-independent manner . These effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .Physical And Chemical Properties Analysis

3-Methoxytyrosine is a L-tyrosine derivative, a monomethoxybenzene and a non-proteinogenic L-alpha-amino acid . It is functionally related to L-dopa .科学研究应用

Mediating Effect on TWEAK Levels and Primary Sclerosing Cholangitis

3-Methoxytyrosine has been studied for its mediating effect on TWEAK (tumor necrosis factor ligand superfamily member 12) levels and Primary Sclerosing Cholangitis (PSC), a chronic liver disease . In this study, a two-step Mendelian randomization (MR) analysis was employed to quantify the proportion of the effect of metabolites-mediated inflammation-related proteins on PSC . The proportion of genetically predicted TWEAK levels mediated by 3-methoxytyrosine levels was estimated to be 6.38% . This study showed a causal relationship between TWEAK levels and PSC, with some mediation by 3-methoxytyrosine . This highlights the potential of TWEAK as a critical therapeutic target in PSC .

Detection in the Urine of Melanoma Patients

3-Methoxytyrosine has been detected in the urine of patients with melanoma metastases . In this study, 24-hour specimens of urine were collected from two men aged 46 with widespread melanoma metastases and general increase in pigmentation . The detection of 3-methoxytyrosine in the urine of melanoma patients provides a new perspective in the diagnosis and understanding of melanoma .

作用机制

Target of Action

3-Methoxytyrosine, an active metabolite of L-DOPA , primarily targets the Trace Amine Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain and known to regulate neurotransmission . It also interacts with Tumor Necrosis Factor Ligand Superfamily Member 12 (TWEAK) levels, influencing the risk of Primary Sclerosing Cholangitis (PSC) .

Mode of Action

3-Methoxytyrosine can induce behavioral effects in a dopamine-independent manner, partially mediated by TAAR1 . It activates TAAR1 receptors, causing cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This compound also mediates the pathway from TWEAK to PSC, correlating elevated TWEAK levels with increased 3-methoxytyrosine levels .

Biochemical Pathways

The primary biochemical pathway of 3-Methoxytyrosine involves its formation from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . It can further be metabolized by the enzyme monoamine oxidase (MAO) . The activation of TAAR1 by 3-Methoxytyrosine leads to the accumulation of cAMP and the phosphorylation of ERK and CREB, signaling events generally related to PKA-mediated cAMP accumulation .

Pharmacokinetics

It’s known that this compound is an active metabolite of l-dopa , suggesting it’s produced in the body during the metabolism of L-DOPA. Its solubility in various solvents suggests it may have good bioavailability .

Result of Action

The activation of TAAR1 by 3-Methoxytyrosine can induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine . In normal mice, the central administration of 3-Methoxytyrosine caused a temporary mild hyperactivity . Furthermore, it has been shown to have a causal relationship with TWEAK levels and PSC, with some mediation by 3-methoxytyrosine .

Action Environment

Given its role as a neuromodulator , it’s reasonable to assume that factors such as the overall health and genetic makeup of the individual, as well as external factors like diet and exposure to stress, could potentially influence its action, efficacy, and stability.

安全和危害

未来方向

属性

IUPAC Name |

2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864098 | |

| Record name | 3-Methoxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxytyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7636-26-2 | |

| Record name | 3-Methoxy-dl-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7636-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxytyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007636262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7636-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLDOPA, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO86T1OB2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxytyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What is 3-methoxytyrosine and how is it formed?

A1: 3-Methoxytyrosine (3-MT) is a metabolite of L-DOPA, a precursor to dopamine. It is formed through the O-methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT). [, , , ]

Q2: What is the significance of 3-methoxytyrosine in L-DOPA therapy for Parkinson's disease?

A2: 3-MT is a major peripheral metabolite of L-DOPA. Elevated levels of 3-MT in plasma, CSF, and brain tissue have been observed in Parkinson's disease patients undergoing chronic L-DOPA therapy, particularly when co-administered with benserazide. [, ] This accumulation might impact L-DOPA bioavailability and efficacy. [] Some studies suggest that 3-MT levels could be used to monitor the efficacy of L-DOPA therapy. []

Q3: Does 3-methoxytyrosine compete with L-DOPA for transport into the brain?

A4: Research suggests that the persistent presence of 3-MT in the system, particularly after chronic L-DOPA and benserazide treatment, might lead to competition with L-DOPA for transport mechanisms across the blood-brain barrier. [] This competition could potentially impact L-DOPA's effectiveness in replenishing brain dopamine levels.

Q4: What insights have been gained from studying 3-methoxytyrosine levels in patients with familial dysautonomia?

A5: Studies involving patients with familial dysautonomia, a rare genetic disorder, have provided insights into noradrenaline synthesis. These patients exhibit decreased noradrenaline synthesis and a simultaneous increase in dopamine metabolism, evidenced by elevated levels of 3-MT and other dopamine metabolites. [] This observation suggests a shift in catecholamine metabolic pathways in this condition.

Q5: What analytical techniques are used to measure 3-methoxytyrosine levels?

A5: Various analytical methods are employed to quantify 3-MT levels in different biological samples. These include:

- High-performance liquid chromatography (HPLC) with electrochemical detection: This method offers high sensitivity and selectivity for detecting and quantifying 3-MT, even at low concentrations, in biological samples like plasma, CSF, and brain tissue. [, , ]

- Gas chromatography-mass spectrometry (GC-MS): This technique provides accurate identification and quantification of 3-MT based on its mass-to-charge ratio. It's particularly useful for analyzing urine samples and identifying metabolic changes associated with diseases like Alzheimer's disease. [, ]

- Liquid chromatography-mass spectrometry (LC-MS): This versatile technique offers high sensitivity and specificity, enabling the analysis of complex biological samples. It has been successfully used to identify 3-MT as a potential urinary biomarker for monitoring treatment response in neuroblastoma patients. [, ]

Q6: Can 3-methoxytyrosine serve as a biomarker for any diseases?

A6: Research suggests that 3-MT holds potential as a biomarker for various conditions:

- Parkinson's Disease: Monitoring 3-MT levels in plasma could offer insights into L-DOPA therapy effectiveness and potentially guide treatment adjustments. []

- Neuroblastoma: Elevated urinary 3-MT levels have been linked to a higher risk of recurrence or death in neuroblastoma patients, highlighting its potential as a non-invasive marker for treatment response monitoring. []

- Alzheimer's Disease: Altered 3-MT levels in urine, alongside other metabolic changes, have been observed in a transgenic mouse model of Alzheimer's disease. These findings suggest a potential link between 3-MT and the disease, warranting further investigation for its use in early diagnosis or monitoring disease progression. []

Q7: How is the specificity of the radioactivity in the 3-methoxytyrosine fractions checked?

A8: Radiopaper chromatography is utilized to ascertain the specificity of radioactivity within the 3-MT fractions. [] This technique helps ensure that the measured radioactivity accurately reflects the levels of 3-MT and not other radiolabeled compounds.

Q8: What is the molecular formula and weight of 3-methoxytyrosine?

A9: The molecular formula of 3-methoxytyrosine is C10H13NO4. Its molecular weight is 211.21 g/mol. [, ]

Q9: Can you describe the structure of 3-methoxytyrosine?

A9: 3-Methoxytyrosine is a derivative of tyrosine, an aromatic amino acid. It features:

Q10: How does the chemical structure of 3-methoxytyrosine relate to its properties and function?

A11: The specific chemical structure of 3-MT, with its methoxy group at position 3, distinguishes it from L-DOPA and influences its interaction with enzymes and transport systems. This structural difference contributes to its distinct metabolic pathway and role in various physiological processes. []

Q11: What are the key areas for future research on 3-methoxytyrosine?

A11: Despite advancements in understanding 3-MT, several research gaps remain:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。